[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
CAS No.: 2703782-29-8
Cat. No.: VC11541862
Molecular Formula: C13H17Cl2NO
Molecular Weight: 274.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703782-29-8 |
|---|---|
| Molecular Formula | C13H17Cl2NO |
| Molecular Weight | 274.18 g/mol |
| IUPAC Name | [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C13H16ClNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |
| Standard InChI Key | KYLUUOGVZTYJLD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO.Cl |
Introduction
[5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a complex organic compound belonging to the category of bicyclic amines. It features a bicyclic structure with a seven-membered ring fused to a smaller ring, incorporating a nitrogen atom. The compound also includes a chlorophenyl group attached at one end and a hydroxymethyl group on the nitrogen atom, contributing to its unique properties .
Key Features:
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Bicyclic Structure: Incorporates a nitrogen atom within the ring system.
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Chlorophenyl Group: Attached at the 5-position, contributing to its chemical diversity.
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Hydroxymethyl Group: Present on the nitrogen atom, influencing its reactivity and potential bioactivity.
Synthesis and Chemical Reactions
The synthesis of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps, with specific reaction conditions (temperature, solvent, catalysts) affecting yield and purity. The compound can undergo various chemical reactions typical for amines and aromatic compounds, which are crucial for modifying it for specific applications in medicinal chemistry or material science.
Potential Applications and Biological Activity
Research suggests that compounds with similar structures to [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride may exhibit significant biological activities, including potential interactions with neurotransmitter receptors. These interactions could lead to applications in pharmacology, particularly as analgesics or psychoactive agents due to their structural similarity to known active compounds.
Biological Activity:
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Neurotransmitter Receptor Interaction: Potential for influencing mood regulation and cognitive functions.
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Pharmacological Applications: Possible use in developing drugs targeting central nervous system disorders.
Comparison with Similar Compounds
Several compounds share structural similarities with [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, including variations in the chlorophenyl position or substituents on the phenyl ring. These variations can lead to different biological activities and applications.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol | Not specified | Different chlorophenyl position |
| [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol | Not specified | Two chlorine substituents on the phenyl ring |
| (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride | 2920400-91-3 | Fluorine substituent instead of chlorine |
Research Findings and Future Directions
Preliminary studies indicate that compounds like [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride may interact with neurotransmitter receptors, suggesting potential therapeutic effects. Further research is needed to fully understand its pharmacodynamics and to explore its applications in pharmacology.
Future Research Directions:
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Pharmacological Studies: Investigate its interaction with various receptors and enzymes.
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Synthetic Optimization: Improve synthesis methods for higher yield and purity.
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Biological Activity Assessment: Evaluate its potential as a therapeutic agent in central nervous system disorders.
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